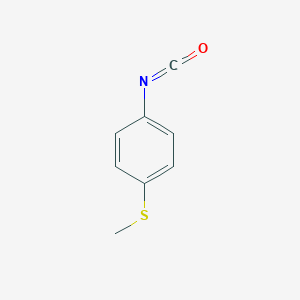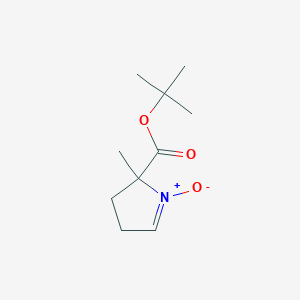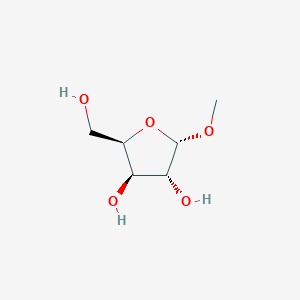
Methyl alpha-D-xylofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-D-xylofuranoside is a monosaccharide sugar that is commonly used in scientific research. It is a derivative of xylose, which is a five-carbon sugar that is found in many plant materials. Methyl alpha-D-xylofuranoside has a variety of applications in the scientific field, including as a substrate for enzymes and as a model for studying carbohydrate metabolism.
Wirkmechanismus
The mechanism of action of Methyl alpha-D-xylofuranoside is not fully understood, but it is thought to involve the interaction of the sugar with enzymes and other biological molecules. The sugar may act as a substrate for enzymes, or it may bind to other molecules in a way that affects their activity.
Biochemische Und Physiologische Effekte
Methyl alpha-D-xylofuranoside has been shown to have a variety of biochemical and physiological effects. In particular, the sugar has been shown to affect carbohydrate metabolism, as well as to have antioxidant and anti-inflammatory properties. Additionally, Methyl alpha-D-xylofuranoside has been shown to have potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl alpha-D-xylofuranoside has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for many researchers. Additionally, the sugar is stable and can be stored for long periods of time without degradation. However, one limitation of Methyl alpha-D-xylofuranoside is that it may not be suitable for use in all types of experiments. For example, the sugar may not be appropriate for studies involving animals or humans, as it is not a natural component of their diets.
Zukünftige Richtungen
There are a number of potential future directions for research involving Methyl alpha-D-xylofuranoside. One area of interest is in the development of new enzymatic synthesis methods for the sugar, which could improve its availability and reduce the cost of production. Additionally, there is interest in exploring the potential health benefits of Methyl alpha-D-xylofuranoside, particularly in the areas of gut health and inflammation. Finally, there is potential for the sugar to be used as a model for studying carbohydrate metabolism in a variety of biological systems.
Synthesemethoden
Methyl alpha-D-xylofuranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the sugar, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing Methyl alpha-D-xylofuranoside is through the use of xylosidases, which are enzymes that cleave xylose from larger carbohydrate molecules.
Wissenschaftliche Forschungsanwendungen
Methyl alpha-D-xylofuranoside has a variety of applications in scientific research. One of the most common uses is as a substrate for enzymes, particularly those involved in carbohydrate metabolism. The sugar can be used to study the activity and specificity of enzymes, as well as to investigate the role of carbohydrates in biological processes.
Eigenschaften
CAS-Nummer |
1824-96-0 |
|---|---|
Produktname |
Methyl alpha-D-xylofuranoside |
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
NALRCAPFICWVAQ-MOJAZDJTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
SMILES |
COC1C(C(C(O1)CO)O)O |
Kanonische SMILES |
COC1C(C(C(O1)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



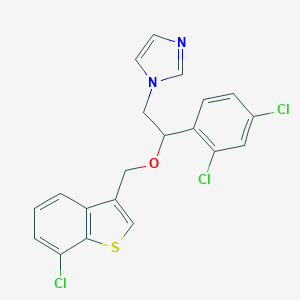
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
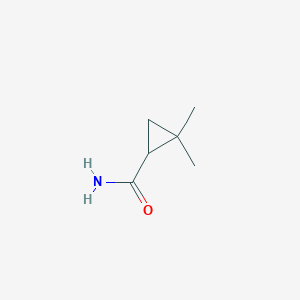
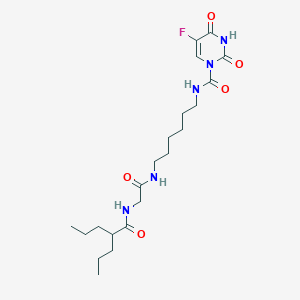
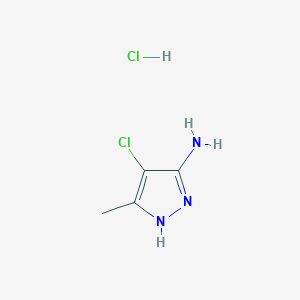
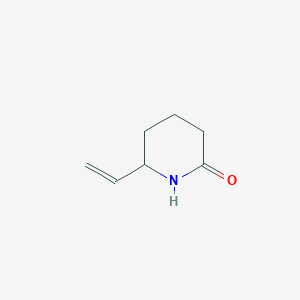
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)

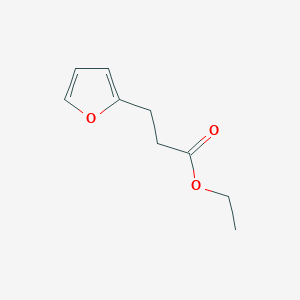
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

